1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene is a highly fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene typically involves the reaction of pentafluorobenzene derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a pentafluorobenzene derivative reacts with a thiol or sulfide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the aromatic ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Investigated for its potential use in bioimaging and as a probe in biochemical assays due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with high chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets through its fluorinated aromatic ring and sulfanyl group. The fluorine atoms can engage in strong interactions with electron-rich sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene is unique due to the presence of both a highly fluorinated aromatic ring and a sulfanyl group. This combination imparts distinct chemical properties, such as high electron-withdrawing capability and the ability to undergo specific redox reactions. These properties differentiate it from other similar compounds and make it valuable for specialized applications in research and industry.
Properties
CAS No. |
144252-91-5 |
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Molecular Formula |
C14H4F10S |
Molecular Weight |
394.23 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethylsulfanyl]benzene |
InChI |
InChI=1S/C14H4F10S/c15-4-3(5(16)7(18)8(19)6(4)17)1-2-25-14-12(23)10(21)9(20)11(22)13(14)24/h1-2H2 |
InChI Key |
RCOULBSVKURHBI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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